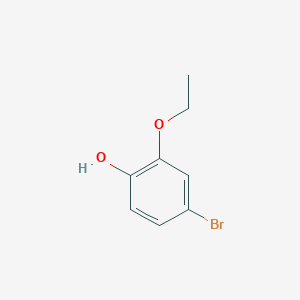

4-Bromo-2-ethoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

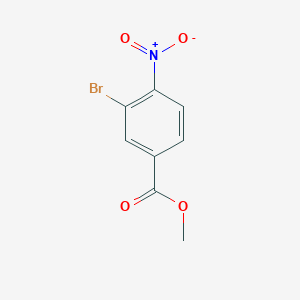

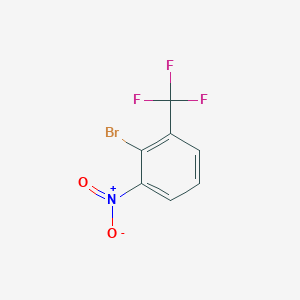

4-Bromo-2-ethoxyphenol is a brominated phenol derivative with an ethoxy group attached to the benzene ring. It is a compound of interest due to its potential applications in various fields, including the synthesis of fragrances, pharmaceuticals, and as an intermediate in organic synthesis. The presence of bromine and ethoxy groups on the phenol ring can significantly alter the chemical and physical properties of the compound, making it a versatile reagent in chemical reactions .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in several studies. One approach involves the reaction of o-dihydroxybenzene with bromoethane in an alkaline environment, yielding o-ethoxyphenol with a high yield under optimized conditions . Another study reports the total synthesis of a structurally related natural product, which could provide insights into the synthesis of this compound derivatives . Additionally, novel synthetic methods for bromophenol derivatives have been developed, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been characterized using various spectroscopic and computational methods. X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy have been employed to determine the molecular structure and confirm the presence of the enol form in the solid state . Computational studies using density functional theory (DFT) have optimized the geometry and provided insights into the electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of this compound can be inferred from studies on similar bromophenol compounds. These compounds have been shown to participate in various chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom makes the phenol ring more susceptible to electrophilic attack, facilitating further functionalization of the molecule . Additionally, the ethoxy group can undergo O-demethylation under regioselective conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the substituents on the phenol ring. The bromine atoms contribute to the compound's higher molecular weight and potential reactivity towards nucleophiles. The ethoxy group affects the compound's solubility in organic solvents and could also influence its boiling and melting points . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present and the compound's purity . Theoretical calculations have predicted nonlinear optical properties, suggesting potential applications in material science .

Wissenschaftliche Forschungsanwendungen

Tautomerism and Supramolecular Structure

Another study focused on the tautomerism in solvent media and solid state of a similar compound, highlighting the influence of stacking interactions in assembling the supramolecular structure. The research provided insights into the existence of the compound in enol form in various solvents and its stability across different temperatures, which has implications for its chemical reactivity and potential applications (Albayrak et al., 2011).

Antibacterial and Antioxidant Activities

Bromophenols, including derivatives of 4-Bromo-2-ethoxyphenol, have been identified in marine algae with significant antibacterial and antioxidant properties. These compounds have been isolated and characterized, demonstrating their potential in pharmaceutical applications due to their moderate to strong activity against various bacterial strains and their ability to scavenge free radicals, indicating a potential for natural antioxidant applications (Xu et al., 2003).

Synthetic Applications and Biological Activities

The synthesis and biological activities of bromophenols derived from red algae have been explored, with a focus on their inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B). These studies have developed efficient synthetic routes to these compounds and evaluated their potential as therapeutic agents, highlighting the versatility of this compound derivatives in drug development (Guo et al., 2011).

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-ethoxyphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIRTCZQNMPCJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)